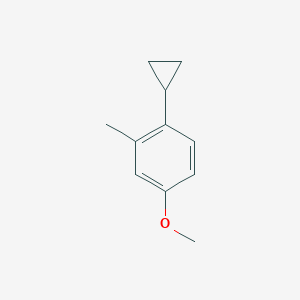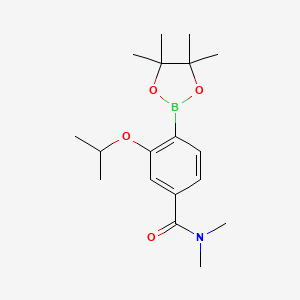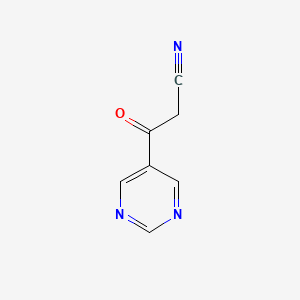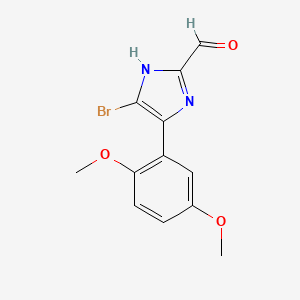
4-Chloro-3-iodo-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1,5-naphthyridine typically involves halogenation reactions. One common method is the direct halogenation of 1,5-naphthyridine derivatives. For instance, starting with 1,5-naphthyridine, chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. Subsequent iodination can be performed using iodine (I2) or iodine monochloride (ICl) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The naphthyridine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted naphthyridines with different functional groups, enhancing the compound’s versatility in synthetic applications .
Applications De Recherche Scientifique
4-Chloro-3-iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Its derivatives can be used as probes or inhibitors in biochemical studies, helping to elucidate biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1,5-naphthyridine
- 3-Iodo-1,5-naphthyridine
- 4-Bromo-3-iodo-1,5-naphthyridine
- 4-Chloro-3-fluoro-1,5-naphthyridine
Comparison
4-Chloro-3-iodo-1,5-naphthyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets. Additionally, the combination of chlorine and iodine allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H4ClIN2 |
|---|---|
Poids moléculaire |
290.49 g/mol |
Nom IUPAC |
4-chloro-3-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H |
Clé InChI |
PBKRVGCBYHJBAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2N=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)


![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
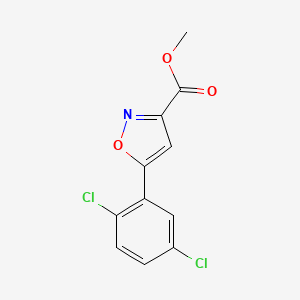
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
